(Z)-3-Decenol

Vue d'ensemble

Description

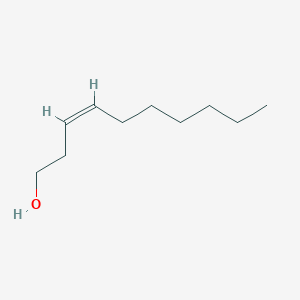

(Z)-3-Decenol: is an organic compound with the molecular formula C₁₀H₂₀O . It is a type of unsaturated alcohol, specifically a decenol, where the double bond is located at the third carbon atom and is in the Z (cis) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of 3-Decyn-1-ol: One common method for synthesizing (Z)-3-Decenol involves the hydrogenation of 3-Decyn-1-ol using P-2 nickel as a catalyst.

Isomerization of 2-Decyn-1-ol: Another method involves the isomerization of 2-Decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the Z-configuration of the double bond.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (Z)-3-Decenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-Decenal or 3-Decanoic acid.

Reduction: Formation of Decan-1-ol.

Substitution: Formation of various substituted decenols depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

(Z)-3-Decenol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in studies focusing on reaction mechanisms and kinetics due to its well-defined structure and reactivity patterns. For example, it can undergo oxidation to form aldehydes or carboxylic acids, reduction to saturated alcohols, and substitution reactions involving its hydroxyl group .

Biology

In biological research, this compound has been identified as a pheromone and signaling molecule in insects. Its role as a male aggregation pheromone has been documented in studies involving Sirex noctilio, where it elicited significant antennal responses from both male and female wasps . The compound's presence in male wasps is linked to mating behaviors and population dynamics, making it a valuable tool for pest management strategies.

Medicine

While not directly used as a therapeutic agent, this compound is studied for its potential medicinal properties and its role in synthesizing bioactive compounds. Research indicates that compounds derived from this compound may exhibit antifungal activities and other beneficial effects .

Industry

In the industrial sector, this compound is employed in producing fragrances and flavors due to its pleasant scent profile. Its unique chemical structure allows it to be manipulated into various derivatives that enhance sensory experiences in consumer products .

Case Study 1: Pheromone Research in Sirex noctilio

A study conducted on the male aggregation pheromone of Sirex noctilio demonstrated that this compound significantly influenced mating behaviors. The study involved electrophysiological experiments that measured antennal responses to varying concentrations of this compound. Results indicated that males released this compound at rates significantly higher than previously used lures, suggesting its effectiveness as a monitoring tool for pest populations .

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that this compound can be transformed into various bioactive compounds through chemical reactions such as oxidation and reduction. For instance, its oxidation leads to the formation of 3-Decenal or 3-Decanoic acid, both of which have potential applications in pharmaceuticals and agriculture due to their biological activity .

Mécanisme D'action

The mechanism of action of (Z)-3-Decenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a ligand for certain receptors, triggering specific cellular responses. The exact pathways and molecular targets can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

3-Decen-1-ol, (E)-: The E (trans) isomer of 3-Decen-1-ol.

3-Decyn-1-ol: An alkyne analog of 3-Decen-1-ol.

3-Decenal: The aldehyde form of 3-Decen-1-ol.

Uniqueness: (Z)-3-Decenol is unique due to its Z-configuration, which imparts specific chemical and physical properties. This configuration can influence its reactivity, interaction with biological targets, and its role in various applications.

Activité Biologique

(Z)-3-Decenol, a long-chain unsaturated alcohol, has garnered attention for its biological activity, particularly as a pheromone and signaling molecule in various organisms. This article delves into the compound's biological roles, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by a double bond at the third carbon position and is part of the alcohol functional group. Its molecular formula is with a CAS number of 10340-22-4.

- Applications : It is primarily utilized in biological research as a pheromone in insect studies and has potential applications in medicinal chemistry due to its bioactive properties .

Pheromonal Role

This compound has been identified as a significant component of pheromones in various insect species. For instance:

- Sirex noctilio : Research indicates that this compound acts as a male aggregation pheromone in this woodwasp species. The compound's release during mating behaviors suggests its role in attracting females for reproduction .

- Electrophysiological Studies : In experiments involving the antennae of Sirex noctilio, this compound was puffed at varying concentrations to assess antennal responses. The results indicated significant depolarization responses, demonstrating the compound's effectiveness as a pheromone .

The biological activity of this compound is linked to its interaction with specific receptors in target organisms:

- Receptor Interaction : As a ligand, this compound binds to olfactory receptors in insects, triggering neural responses that facilitate communication and mating behaviors. The precise pathways can vary based on the organism and context of use.

- Dose-Response Relationship : Electrophysiological experiments have shown that different concentrations of this compound elicit varying degrees of antennal response, highlighting its potency as a signaling molecule .

Case Studies

- Aggregation Pheromone in Wood Wasps :

- Antennal Recovery Times :

Data Table: Antennal Responses to this compound

| Concentration (ng/μL) | Antennal Response (%) |

|---|---|

| 10 | 15 |

| 100 | 30 |

| 500 | 50 |

| 1000 | 70 |

| 5000 | 85 |

| 10000 | 95 |

This table summarizes the percentage response recorded from the antennae of Sirex noctilio when exposed to varying concentrations of this compound.

Propriétés

IUPAC Name |

(Z)-dec-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIJDFJGPCJFKE-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884463 | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-22-4 | |

| Record name | (Z)-3-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00BN8C8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Z)-3-Decenol function as a pheromone in woodwasps?

A1: this compound acts as a component of the male-produced aggregation pheromone in Sirex noctilio [, ]. This means that male wasps release this compound to attract both males and females, potentially facilitating lek formation and mating []. Interestingly, while both sexes respond to this compound, the strength of their antennal response varies depending on the dose and the specific stereoisomer of the compound []. Further research on Sirex nitobei also identified this compound in male extracts, suggesting a similar pheromonal role in this species as well [].

Q2: What is known about the release and perception of this compound in Sirex noctilio?

A2: Research indicates that male Sirex noctilio synthesize and/or store this compound in their hind legs, likely within the leg-tendon gland []. The release rate of this compound from male wasps was found to be significantly higher than that observed from artificial lures used in previous studies []. This suggests that the natural pheromone plume might be more complex and potentially involves other compounds in addition to this compound. The perception of this compound occurs through the antennae of both male and female S. noctilio. Interestingly, female antennae generally exhibited a stronger response to (Z)-3-Octenol and (Z)-4-Decenol compared to males [], indicating potential differences in the olfactory sensitivities between sexes.

Q3: What analytical techniques are used to study this compound?

A3: Researchers utilize a combination of sophisticated techniques to identify, quantify, and study this compound. These include:

- Gas Chromatography coupled with Electro-antennographic Detection (GC-EAD): This method allows scientists to identify compounds that elicit a response from insect antennae, confirming their biological activity as pheromones or attractants [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): This widely used technique separates and identifies volatile compounds based on their mass-to-charge ratio, providing structural information about the compound of interest [].

- Two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC x GC TOF MS): This advanced technique provides enhanced separation and identification capabilities for complex mixtures, offering a more comprehensive analysis of volatile organic compounds [].

- Solid-Phase Microextraction (SPME): This technique allows for the preconcentration of volatile compounds from a sample before analysis, increasing the sensitivity and detection limits of analytical methods [].

Q4: What are the potential applications of understanding this compound's role in woodwasp ecology?

A4: Unraveling the mechanisms of this compound signaling in woodwasps could pave the way for novel pest management strategies. For example, this knowledge could be applied to:

- Develop highly specific and effective pheromone traps: By optimizing the blend and release rate of pheromone components, including this compound, researchers can create more effective tools for monitoring and controlling woodwasp populations [].

- Disrupt mating and reduce populations: Understanding the pheromonal communication of woodwasps could lead to the development of mating disruption techniques. This involves saturating the environment with synthetic pheromones to confuse insects and prevent successful mating, ultimately reducing their population size [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.